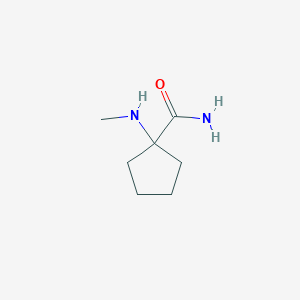![molecular formula C9H20N2O B1427609 1-[Methyl(piperidin-4-yl)amino]propan-2-ol CAS No. 1179290-05-1](/img/structure/B1427609.png)
1-[Methyl(piperidin-4-yl)amino]propan-2-ol
Übersicht
Beschreibung
“1-[Methyl(piperidin-4-yl)amino]propan-2-ol” is an organic compound . It has a molecular weight of 172.27 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For instance, the synthesis of similar piperidine-based compounds has been reported to involve metal-catalyzed reactions .Molecular Structure Analysis
The molecular structure of “1-[Methyl(piperidin-4-yl)amino]propan-2-ol” can be represented by the SMILES stringCC(C)C(O)C1CCNCC1 . The InChI code for this compound is 1S/C9H19NO/c1-7(2)9(11)8-3-5-10-6-4-8/h7-11H,3-6H2,1-2H3 . Physical And Chemical Properties Analysis
“1-[Methyl(piperidin-4-yl)amino]propan-2-ol” is a powder at room temperature . It has a molecular weight of 172.27 .Wissenschaftliche Forschungsanwendungen
Flavor Compounds in Foods
Branched aldehydes, including compounds related to 1-[Methyl(piperidin-4-yl)amino]propan-2-ol, are significant for flavoring in various food products. The production and degradation pathways of these compounds from amino acids highlight the importance of metabolic conversions, microbial activity, and food composition in flavor development. This knowledge is essential for controlling the formation of desired aldehyde levels in food, offering insights into enhancing food flavors naturally and sustainably (Smit, Engels, & Smit, 2009).
Biomarkers for Gastrointestinal Diseases
Volatile organic compounds (VOCs), including derivatives of 1-[Methyl(piperidin-4-yl)amino]propan-2-ol, serve as non-invasive biomarkers for diagnosing and monitoring gastrointestinal diseases like irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD). Breath and fecal analysis of these VOCs offers a promising avenue for personalized medicine, with specific compounds showing potential for diagnosing and tracking the progression of IBD and IBS, highlighting the role of inflammation and microbial influences in these conditions (Van Malderen et al., 2020).
Cytochrome P450 Isoform Inhibition
The inhibition of cytochrome P450 isoforms in human liver microsomes by chemical compounds, potentially including 1-[Methyl(piperidin-4-yl)amino]propan-2-ol derivatives, plays a crucial role in drug metabolism and drug-drug interactions. Understanding the selectivity of these inhibitors helps in predicting and managing possible interactions in pharmacotherapy, which is critical for drug safety and efficacy (Khojasteh et al., 2011).
Synthesis of N-Heterocycles
The role of 1-[Methyl(piperidin-4-yl)amino]propan-2-ol and its analogues in the synthesis of N-heterocycles, including piperidines and other cyclic compounds, is crucial for developing new pharmaceuticals and functional materials. Research in this area facilitates the discovery of novel compounds with potential therapeutic applications, underscoring the importance of innovative synthetic strategies in drug discovery (Kaneda, 2020).
Nucleophilic Aromatic Substitution Reactions
The reactivity of 1-[Methyl(piperidin-4-yl)amino]propan-2-ol in nucleophilic aromatic substitution reactions provides insights into the synthesis of complex organic molecules. Understanding these reactions helps in designing new synthetic routes for producing valuable chemical intermediates and active pharmaceutical ingredients (Pietra & Vitali, 1972).
Safety And Hazards
The safety information for “1-[Methyl(piperidin-4-yl)amino]propan-2-ol” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Zukünftige Richtungen
The future directions for “1-[Methyl(piperidin-4-yl)amino]propan-2-ol” and similar compounds could involve further exploration of their potential therapeutic applications. Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting potential uses in various areas of medicine .
Eigenschaften
IUPAC Name |
1-[methyl(piperidin-4-yl)amino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-8(12)7-11(2)9-3-5-10-6-4-9/h8-10,12H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSRPCVMANIMGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C1CCNCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Methyl(piperidin-4-yl)amino]propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine](/img/structure/B1427534.png)
![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine](/img/structure/B1427535.png)
![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B1427538.png)
![N-[2-(4-chlorophenyl)ethyl]-6-methylpyridazin-3-amine](/img/structure/B1427542.png)




![2-chloro-5-[(4-methyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B1427549.png)